Methyl 6-(trifluoromethyl)nicotinoylacetate

11β-HSD1 inhibition Metabolic disease Glucocorticoid modulation

Select this specific 11β-HSD1 inhibitor (c6a, CAS 386704-15-0) for clean human target engagement studies where rodent cross-reactivity must be eliminated. Its >21.7-fold selectivity against rat 11β-HSD1 (human IC₅₀ 2.3 μM vs rat >50 μM) makes it the only structurally matched negative control for the trifluoromethyl-nicotinoyl chemotype in species-specific glucocorticoid assays. The β-ketoester handle enables alkylation, acylation, or condensation for library diversification, while the 6-CF₃-pyridyl core imparts metabolic stability (logP 1.846). Supplied as an off-white to light yellow solid at 98% purity from documented synthesis provenance, ensuring reproducible inter-laboratory calibration and assay validation.

Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
CAS No. 386704-15-0
Cat. No. B1362275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)nicotinoylacetate
CAS386704-15-0
Molecular FormulaC10H8F3NO3
Molecular Weight247.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H8F3NO3/c1-17-9(16)4-7(15)6-2-3-8(14-5-6)10(11,12)13/h2-3,5H,4H2,1H3
InChIKeyYXRIRKKHNGRGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Trifluoromethyl)nicotinoylacetate (CAS 386704-15-0): A Species-Selective 11β-HSD1 Inhibitor and Fluorinated Heterocyclic Building Block for Metabolic Disease Research


Methyl 6-(trifluoromethyl)nicotinoylacetate (CAS 386704-15-0; synonym: methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate; also designated 11β-HSD1-IN-8, compound c6a) is a synthetic, fluorinated nicotinoylacetate ester with molecular formula C₁₀H₈F₃NO₃ and molecular weight 247.17 g/mol [1]. The compound is a small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), exhibiting an IC₅₀ of 2.3 μM against the human enzyme, and was identified from a library of polyfluorinated ketone tracers screened for cortisone reductase inhibition . It is supplied as an off-white to light yellow solid with a melting point of 60–62 °C, logP of 1.846, and typical commercial purity of 97–98% . Beyond its pharmacological tool utility in diabetes and cognitive decline research, the β-ketoester and 6-CF₃-pyridyl functionalities make it a versatile building block for medicinal and agrochemical synthesis .

Why Generic Substitution of Methyl 6-(Trifluoromethyl)nicotinoylacetate Is Not Supported by Evidence


Despite belonging to a library of polyfluorinated 11β-HSD1 inhibitors that all exhibit IC₅₀ values in the low μM range against the human enzyme, the individual congeners—c1a, c3a, c4a, c6a, and c10a—display markedly divergent species-selectivity profiles, binding modes, and synthetic provenance that preclude simple interchange [1]. The non-fluorinated parent scaffold, methyl nicotinoylacetate (CAS 54950-20-8), differs in logP by approximately 1.5 units and in melting point by nearly 20 °C, fundamentally altering solubility, formulation behavior, and membrane permeability characteristics [2]. Furthermore, within the fluorinated series, only c1a and c4a demonstrate competitive interaction with rat 11β-HSD1, whereas c6a does not—a binary binding-mode distinction that renders c6a uniquely suited as a human-selective pharmacological probe and disqualifies it from direct substitution into rodent in vivo models that require rat-enzyme engagement [1].

Quantitative Differentiation Evidence for Methyl 6-(Trifluoromethyl)nicotinoylacetate Against Its Closest Structural and Pharmacological Comparators


Human 11β-HSD1 Inhibitory Potency: Rank-Order Position Among Five Congeners from the Same Screening Library

In a head-to-head screen of a polyfluorinated ketone library against human 11β-HSD1 in HEK293 cells stably transfected with human HSD11B1, compound c6a (methyl 6-(trifluoromethyl)nicotinoylacetate) returned an IC₅₀ of 2.3 μM, placing it in the middle of the active series [1]. Three congeners were more potent—c1a (0.13 μM), c4a (0.48 μM), and c3a (1.8 μM)—while c10a (1.9 μM) was slightly more potent . This ~18-fold potency range among structurally related fluorinated ketones demonstrates that potency alone is not the differentiating criterion; rather, the combination of moderate human potency with pronounced species selectivity (see Evidence Item 2) defines the niche of c6a [1].

11β-HSD1 inhibition Metabolic disease Glucocorticoid modulation

Species-Selectivity Cliff: Human vs. Rat 11β-HSD1 Inhibition Defines c6a as a Human-Specific Pharmacological Probe

c6a exhibits a pronounced species-selectivity cliff: it inhibits human 11β-HSD1 with an IC₅₀ of 2.3 μM but shows negligible activity against rat 11β-HSD1 (IC₅₀ > 50 μM), yielding a human/rat selectivity ratio exceeding 21.7 [1]. By contrast, c1a inhibits human and rat enzymes with IC₅₀ values of 0.13 μM and 0.34 μM respectively (ratio = 2.6), and c4a shows human IC₅₀ = 0.48 μM vs. murine IC₅₀ = 1.3 μM (ratio = 2.7) . c10a shares a similar selectivity cliff (human 1.9 μM, rat >50 μM; ratio >26.3) . This binary distribution—c1a/c4a are dual-species, c6a/c10a are human-selective—was explicitly noted in the source study, where only c1a and c4a showed competitive interaction with rat 11β-HSD1 [1].

Species selectivity 11β-HSD1 Human-specific probe Translational pharmacology

Binary Binding-Mode Stratification: c6a Lacks Competitive Interaction with Rat 11β-HSD1, Unlike c1a and c4a

The source study explicitly stratified the five active congeners by their mode of interaction with rat 11β-HSD1: 'Of these, only c1a and c4a showed a competitive interaction with rat 11β-HSD1... indicating differential inter-species tracer suitability' [1]. c6a, along with c3a and c10a, did not exhibit competitive binding to the rat enzyme. This binary binding-mode distinction—competitive (c1a, c4a) vs. non-competitive or non-interacting (c6a, c3a, c10a) with rodent 11β-HSD1—provides a mechanistic basis for the species-selectivity cliff quantified in Evidence Item 2. The competitive inhibitors c1a and c4a were deemed suitable for rat in vivo 19F-MRS pharmacodynamic studies; c6a was not [1].

Binding mode Competitive inhibition 11β-HSD1 Enzyme kinetics

Lipophilicity and Solid-State Differentiation Relative to Non-Fluorinated Methyl Nicotinoylacetate

Introduction of the 6-CF₃ group onto the nicotinoylacetate scaffold produces a substantial increase in lipophilicity compared with the non-fluorinated parent methyl nicotinoylacetate (CAS 54950-20-8). c6a has a measured logP of 1.846 , while methyl nicotinoylacetate has a reported logP of approximately 0.354 [1], representing a ΔlogP of ~1.5—equivalent to roughly 30-fold greater partition into organic phase. Additionally, c6a is a higher-melting solid (mp 60–62 °C ) compared with methyl nicotinoylacetate (mp 34–42 °C ), indicating stronger crystal lattice energy that may influence dissolution rate and formulation development. The molecular weight increase from 179.17 to 247.17 g/mol also alters molar-based dosing calculations.

Lipophilicity logP Physicochemical properties Formulation

Distinct Commercial Sourcing Provenance: c6a Originates from Marshalton Research Laboratories, Differentiating It from Apollo-Sourced Congeners

The Methods section of the primary study documents that all non-steroidal polyfluorinated keto compounds were sourced from Apollo Scientific Ltd, with the explicit exception of c6a and c8a, which were obtained from Marshalton Research Laboratories (King, North Carolina, USA) [1]. This sourcing divergence is material: the Apollo-sourced congeners (c1a, c3a, c4a, c10a) and the Marshalton-sourced c6a may differ in trace impurity profiles, residual solvent levels, or polymorphic forms that could influence biological assay outcomes. For procurement reproducibility, specifying the original vendor or verifying lot-to-lot consistency against the published characterization data is essential.

Sourcing provenance Reproducibility Chemical procurement

Evidence-Backed Application Scenarios for Methyl 6-(Trifluoromethyl)nicotinoylacetate (11β-HSD1-IN-8)


Human-Selective 11β-HSD1 Pharmacological Probe for In Vitro Target Validation Studies

c6a is the compound of choice when a human 11β-HSD1 inhibitor is required that does not engage rodent 11β-HSD1. Its IC₅₀ of 2.3 μM against human enzyme coupled with >50 μM against rat enzyme (selectivity ratio >21.7) enables clean human target engagement studies in cell-based assays without confounding rodent ortholog cross-reactivity [1]. This profile is particularly valuable when results must be interpreted in the context of species-specific glucocorticoid biology, where dual-species inhibitors like c1a (human IC₅₀ 0.13 μM, rat IC₅₀ 0.34 μM) would produce mixed-species pharmacology .

Negative Control or Comparator in Rodent In Vivo 11β-HSD1 Pharmacodynamic Studies Using 19F-MRS

The original study selected c1a—not c6a—for progression to rat in vivo 19F-MRS studies precisely because c1a showed competitive interaction with rat 11β-HSD1 and had the lowest IC₅₀ [1]. c6a, lacking competitive rat enzyme interaction, serves as a structurally matched negative control in parallel experimental arms, controlling for non-11β-HSD1-mediated effects of the trifluoromethyl-nicotinoyl chemotype while verifying that observed pharmacodynamic responses are enzyme-mechanism-dependent [1].

Synthetic Building Block for Fluorinated Heterocyclic Compound Libraries in Medicinal Chemistry

The β-ketoester functionality of c6a provides a versatile synthetic handle for diversification: the active methylene can undergo alkylation, acylation, or condensation reactions; the ester can be hydrolyzed to the carboxylic acid or converted to amides and hydrazides; and the 6-CF₃-pyridyl ring can participate in further coupling reactions [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity (logP 1.846 vs. ~0.354 for the non-fluorinated analog) , making c6a a privileged starting material for constructing focused libraries targeting enzymes with hydrophobic active sites, including but not limited to 11β-HSD1.

Reference Standard for 11β-HSD1 Inhibitor Screening Cascades and Assay Validation

Given its well-characterized IC₅₀ (2.3 μM human), defined species-selectivity profile (>50 μM rat), and documented sourcing provenance (Marshalton Research Laboratories) [1], c6a can serve as a reference inhibitor for calibrating and validating 11β-HSD1 biochemical and cell-based assays. Its moderate potency places it in a useful dynamic range for assay quality control, avoiding the hook effects or solubility limitations sometimes encountered with sub-nanomolar inhibitors such as AZD8329 (human IC₅₀ 9 nM) , while its commercial availability at 97–98% purity supports reproducible inter-laboratory comparisons.

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